

# ER-27319 Maleate: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *ER-27319 maleate*

Cat. No.: *B10768320*

[Get Quote](#)

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

## Abstract

**ER-27319 maleate** is a potent and selective inhibitor of Spleen tyrosine kinase (Syk), a critical non-receptor tyrosine kinase involved in signal transduction pathways that govern allergic and inflammatory responses. By targeting Syk, **ER-27319 maleate** effectively abrogates the release of allergic mediators from mast cells, positioning it as a valuable tool for research in allergic diseases and other inflammatory conditions. This technical guide provides an in-depth overview of the physicochemical properties, biological activity, and experimental protocols related to **ER-27319 maleate** for researchers, scientists, and drug development professionals.

## Physicochemical Properties

**ER-27319 maleate** is the maleate salt of the acridone derivative ER-27319. The compound is typically supplied as a solid powder.

Property	Value	Reference
Molecular Weight	396.17 g/mol	[1][2][3]
Chemical Formula	C <sub>22</sub> H <sub>24</sub> N <sub>2</sub> O <sub>5</sub> (C <sub>18</sub> H <sub>20</sub> N <sub>2</sub> O · C <sub>4</sub> H <sub>4</sub> O <sub>4</sub> )	[1][2]
Appearance	Powder	[1]
Purity	≥98% (HPLC)	[2][3]
CAS Number	1204480-26-1	[1][2][3]
Solubility	Soluble to 75 mM in water and 100 mM in DMSO	[2][3]
Storage	Desiccate at -20°C	[1]

## Biological Activity

ER-27319 is a selective inhibitor of Syk kinase.[4] The aggregation of the high-affinity IgE receptor (FcεRI) on the surface of mast cells by an antigen-IgE complex initiates a signaling cascade that is critically dependent on the activation of Syk.[5] ER-27319 selectively inhibits the tyrosine phosphorylation of Syk that is induced by the engagement of FcεRI in both rat and human mast cells.[2][3] This inhibition of Syk activation leads to the abrogation of downstream signaling events, resulting in the suppression of mast cell degranulation and the release of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α).[2][3]

Parameter	Value	Cell Type	Reference
IC <sub>50</sub> (TNF-α production)	10 μM	Rat and Human Mast Cells	[2][3]

## Experimental Protocols

### Inhibition of Syk Tyrosine Phosphorylation Assay

This protocol describes a method to assess the inhibitory effect of ER-27319 on the tyrosine phosphorylation of Syk in mast cells.

## Materials:

- RBL-2H3 cells (rat basophilic leukemia cell line)
- **ER-27319 maleate**
- Phosphorylated FcεRI γ subunit ITAM peptide
- ATP
- Cell lysis buffer
- Anti-Syk antibody
- Anti-phosphotyrosine antibody
- Protein A/G agarose beads
- SDS-PAGE reagents and equipment
- Western blot reagents and equipment

## Procedure:

- Prepare cytosolic lysates from RBL-2H3 cells, which contain the majority of cellular Syk.
- Incubate the cell lysates with the desired concentrations of **ER-27319 maleate**.
- Initiate the phosphorylation reaction by adding 50 μM ATP and the phosphorylated FcεRI γ subunit ITAM peptide.
- Incubate the reaction mixture to allow for Syk phosphorylation.
- Stop the reaction and immunoprecipitate Syk using an anti-Syk antibody coupled to protein A/G agarose beads.
- Wash the immunoprecipitates to remove non-specific binding.
- Elute the protein from the beads and resolve the samples by SDS-PAGE.

- Transfer the proteins to a nitrocellulose membrane.
- Probe the membrane with an anti-phosphotyrosine antibody to detect phosphorylated Syk.
- Subsequently, reprobe the membrane with an anti-Syk antibody to confirm equal loading.
- Visualize the protein bands using an appropriate detection system and quantify the band intensities to determine the extent of inhibition.

## Mast Cell Degranulation ( $\beta$ -Hexosaminidase Release) Assay

This protocol measures the release of the granular enzyme  $\beta$ -hexosaminidase as an indicator of mast cell degranulation.

Materials:

- Mast cells (e.g., bone marrow-derived mast cells or a mast cell line)
- **ER-27319 maleate**
- Antigen (to stimulate degranulation)
- Tyrode's solution or other suitable buffer
- p-Nitrophenyl-N-acetyl- $\beta$ -D-glucosaminide (pNAG) substrate solution
- Lysis buffer (e.g., Triton X-100)
- Stop solution (e.g., glycine or sodium carbonate buffer)
- 96-well plates
- Microplate reader

Procedure:

- Seed mast cells in a 96-well plate and sensitize them with IgE overnight.

- Wash the cells to remove unbound IgE.
- Pre-incubate the cells with various concentrations of **ER-27319 maleate** for a specified time.
- Stimulate the cells with antigen for 30-45 minutes at 37°C to induce degranulation. Include unstimulated (spontaneous release) and total lysis controls.
- Stop the reaction by placing the plate on ice and centrifuge to pellet the cells.
- Carefully collect the supernatant from each well.
- To determine the total  $\beta$ -hexosaminidase content, lyse the cells in the control wells with a lysis buffer.
- In a new 96-well plate, mix a sample of the supernatant or cell lysate with the pNAG substrate solution.
- Incubate the plate at 37°C to allow for the enzymatic reaction.
- Stop the reaction by adding a stop solution.
- Measure the absorbance at 405 nm using a microplate reader.
- Calculate the percentage of  $\beta$ -hexosaminidase release for each condition relative to the total release control.

## TNF- $\alpha$ Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol quantifies the amount of TNF- $\alpha$  released from mast cells into the culture supernatant.

Materials:

- Mast cell culture supernatant (from cells treated with ER-27319 and stimulated as described above)
- Mouse or human TNF- $\alpha$  ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

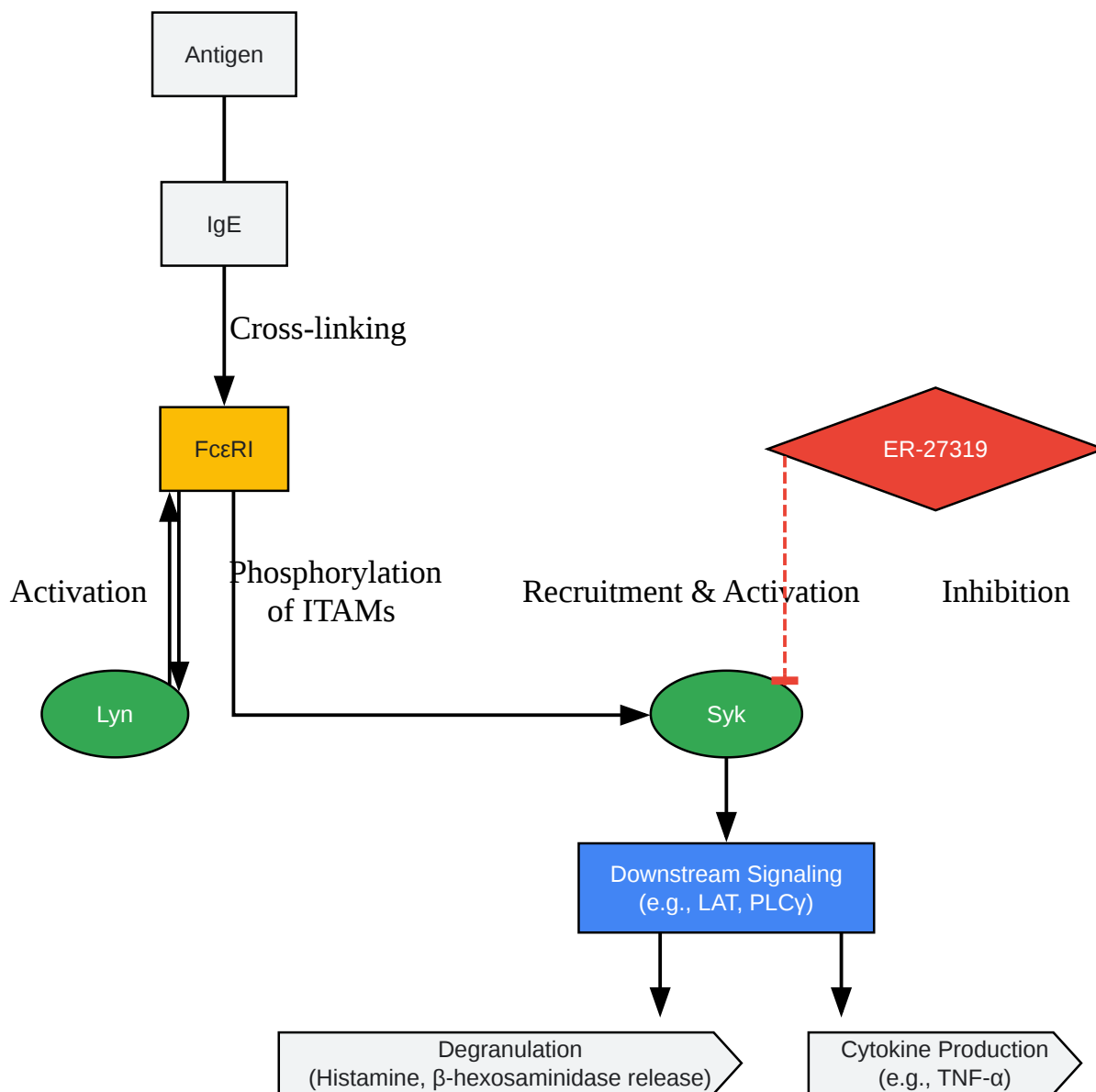
- Wash buffer
- Assay diluent
- 96-well ELISA plates
- Microplate reader

Procedure:

- Coat a 96-well ELISA plate with the TNF- $\alpha$  capture antibody overnight at 4°C.
- Wash the plate several times with wash buffer.
- Block the plate with a blocking buffer to prevent non-specific binding.
- Add standards and the collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.
- Wash the plate to remove unbound substances.
- Add the biotinylated TNF- $\alpha$  detection antibody and incubate for 1 hour at room temperature.
- Wash the plate and then add streptavidin-HRP conjugate, followed by incubation for 20-30 minutes.
- Wash the plate again and add the TMB substrate solution. Incubate in the dark until a color develops.
- Stop the reaction by adding the stop solution.
- Measure the absorbance at 450 nm using a microplate reader.
- Generate a standard curve from the absorbance values of the known standards and use it to determine the concentration of TNF- $\alpha$  in the samples.

## Signaling Pathway

The following diagram illustrates the FcεRI-mediated signaling pathway in mast cells and the point of inhibition by ER-27319.



[Click to download full resolution via product page](#)

Caption: FcεRI signaling pathway and inhibition by ER-27319.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Mast Cell Signaling: the Role of Protein Tyrosine Kinase Syk, its Activation and Screening methods for New Pathway Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detecting degranulation via hexosaminidase assay [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. immune-system-research.com [immune-system-research.com]
- To cite this document: BenchChem. [ER-27319 Maleate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10768320#er-27319-maleate-molecular-weight-and-formula]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)